molecular formula C11H17N3O4 B6249238 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 2680528-66-7

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6249238
CAS No.: 2680528-66-7
M. Wt: 255.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound also features a carboxylic acid functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol.

    Coupling Reactions: DIC, HOBt, and other peptide coupling reagents.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Amide derivatives.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid largely depends on its functional groups:

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive in certain conditions.

    tert-Butyl 1-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group, providing versatility in synthetic applications and protecting group strategies.

Properties

CAS No.

2680528-66-7

Molecular Formula

C11H17N3O4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.